molecular formula C10H15NO B13830221 (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol

(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol

Cat. No.: B13830221
M. Wt: 168.25 g/mol
InChI Key: KWGRBVOPPLSCSI-DWHXCNOZSA-N
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Description

(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The presence of deuterium atoms in its structure makes it particularly interesting for research purposes, as deuterium can influence the compound’s metabolic stability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and trideuteriomethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting benzaldehyde with trideuteriomethylamine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its effects on biological systems, particularly in understanding metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to unique pharmacological effects. The compound may interact with enzymes, receptors, or other proteins, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-phenyl-2-(methylamino)propan-1-ol
  • (1R,2R)-1-phenyl-2-(ethylamino)propan-1-ol
  • (1R,2R)-1-phenyl-2-(isopropylamino)propan-1-ol

Uniqueness

The incorporation of deuterium atoms in (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol distinguishes it from similar compounds. Deuterium can enhance the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in drug development and other research applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

168.25 g/mol

IUPAC Name

(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3

InChI Key

KWGRBVOPPLSCSI-DWHXCNOZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N[C@H](C)[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC

Origin of Product

United States

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